4-Aminopiperidin-2-one dihydrochloride
Overview
Description
4-Aminopiperidin-2-one dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium or rhodium are employed in hydrogenation reactions.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various substituted piperidines.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-Aminopiperidin-2-one dihydrochloride is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including analgesics and anticonvulsants.
Industry: The compound is used in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit protein kinase B (PKB), a key player in cell signaling pathways .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the amino and carbonyl groups.
Piperazinopyrrolidinones: Compounds with similar ring structures but different functional groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share the piperidine core but have additional substituents that confer different biological activities
Uniqueness: 4-Aminopiperidin-2-one dihydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-aminopiperidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-4-1-2-7-5(8)3-4;;/h4H,1-3,6H2,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIAYDWXSSLYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956307-86-0 | |
Record name | 4-aminopiperidin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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